molecular formula C12H16ClNO3 B2706599 methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate CAS No. 757219-83-3

methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate

Cat. No.: B2706599
CAS No.: 757219-83-3
M. Wt: 257.71
InChI Key: WADNAMZKNBQKCP-UHFFFAOYSA-N
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Description

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate is an organic compound with the molecular formula C12H16ClNO3. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of the chloroacetyl group and the ester functionality makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group or further reducing it to a methyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modifying their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[3-(acetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.

    Methyl 3-[3-(2-bromoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate is unique due to the presence of the chloroacetyl group, which provides a site for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its combination of functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.

Properties

IUPAC Name

methyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-8-6-10(11(15)7-13)9(2)14(8)5-4-12(16)17-3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADNAMZKNBQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(=O)OC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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